Methyl myristate (C14:0 FAME) is a saturated fatty acid methyl ester widely procured as a phase change material (PCM), a specialized biodiesel component, and a chemical intermediate. Characterized by a melting point of approximately 18 °C and a boiling point of 295 °C, it occupies a critical intermediate thermal and rheological position between shorter-chain laurates and longer-chain palmitates[1]. In industrial applications, its low kinematic viscosity (3.30 mm²/s at 40 °C) and high latent heat of fusion make it highly relevant for thermal energy storage, solvent formulations, and the synthesis of downstream esters [2].
Substituting methyl myristate with adjacent homologues fundamentally alters phase transition and flow behavior, leading to system failures in temperature-sensitive applications. Replacing it with methyl palmitate (C16) increases the melting point from 18 °C to over 28 °C, rendering the material non-functional for room-temperature passive cooling systems and significantly worsening the cold filter plugging point in fuel blends [1]. Conversely, substitution with methyl laurate (C12) drops the cetane number and lowers the melting point too far for targeted 18–20 °C thermal storage [2]. Furthermore, attempting to use free myristic acid instead of the methyl ester introduces a highly corrosive solid (melting point ~53 °C) that requires distinct, more aggressive handling and esterification conditions, preventing direct drop-in substitution in liquid-phase processes [3].
In thermal energy storage applications, the phase transition temperature is the primary procurement metric. Differential scanning calorimetry (DSC) demonstrates that methyl myristate possesses a melting point of approximately 18 °C, whereas the C16 homologue, methyl palmitate, melts at 28.2 °C [1]. This 10.2 °C difference is absolute; methyl myristate aligns perfectly with 'free cooling' applications targeting 19–24 °C ambient regulation, whereas methyl palmitate transitions too late to absorb heat at these temperatures [1].
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | ~18.0 °C |
| Comparator Or Baseline | Methyl Palmitate (28.2 °C) |
| Quantified Difference | 10.2 °C lower melting point |
| Conditions | DSC analysis for low-medium temperature PCM suitability at 10 °C/min heating rate |
Buyers formulating room-temperature thermal storage systems must procure the C14 ester to ensure the latent heat absorption triggers at the correct ambient temperature.
The chain length of fatty acid methyl esters directly dictates fluid dynamics in fuel and solvent applications. Standardized testing at 40 °C reveals that methyl myristate exhibits a kinematic viscosity of 3.30 mm²/s[1]. This sits precisely between methyl laurate (2.43 mm²/s) and methyl palmitate (4.38 mm²/s) [1]. The intermediate viscosity of the C14 ester prevents the excessive thinning associated with C12 esters, while avoiding the flow resistance and atomization penalties of the heavier C16 esters.
| Evidence Dimension | Kinematic Viscosity at 40 °C |
| Target Compound Data | 3.30 mm²/s |
| Comparator Or Baseline | Methyl Palmitate (4.38 mm²/s) |
| Quantified Difference | 24.6% lower kinematic viscosity than the C16 baseline |
| Conditions | Standardized capillary viscometry (ASTM D445) at 40 °C |
Procurement for precision fuel blends or specialized solvents requires this specific viscosity profile to balance pumpability with adequate film thickness.
For procurement in the biofuels sector, ignition quality is quantified by the cetane number. Ignition Quality Tester (IQT) analysis establishes the derived cetane number of methyl myristate at 66.2 [1]. This represents a 14.6-unit increase over shorter-chain alternatives like methyl decanoate (51.6) [1]. While methyl palmitate offers a higher cetane number, its high melting point compromises cold-flow properties, making methyl myristate the target choice for maximizing ignition efficiency without solidifying at room temperature.
| Evidence Dimension | Derived Cetane Number |
| Target Compound Data | 66.2 |
| Comparator Or Baseline | Methyl Decanoate (51.6) |
| Quantified Difference | 14.6 units higher cetane number |
| Conditions | Ignition Quality Tester (IQT) per ASTM D6890 |
Allows fuel formulators to meet strict ignition delay standards without sacrificing low-temperature operability.
When procuring precursors for downstream esterification or amidation, physical state dictates handling costs. Methyl myristate melts at approximately 19 °C, making it a pumpable liquid at warm ambient temperatures [1]. In contrast, the unesterified baseline, free myristic acid, is a solid that melts at 52–53 °C[1]. Attempting to use the free acid requires heated transfer lines, specialized solids-handling equipment, and corrosion-resistant reactor linings due to its acidity.
| Evidence Dimension | Precursor Melting Point and Handling State |
| Target Compound Data | 19 °C (Pumpable liquid at warm ambient) |
| Comparator Or Baseline | Myristic Acid (52–53 °C, solid) |
| Quantified Difference | ~33 °C reduction in melting point |
| Conditions | Industrial reactor feeding and baseline physical property assessment |
Procuring the methyl ester rather than the free fatty acid eliminates the need for heated transfer lines and aggressive anti-corrosion reactor linings.
Because methyl myristate transitions from solid to liquid at approximately 18 °C, it is procured for incorporation into microcapsules or building materials designed for 'free cooling.' It absorbs latent heat during the day as temperatures rise above 18 °C and releases it at night, outperforming methyl palmitate which requires much higher temperatures (28.2 °C) to activate[1].
In the formulation of premium biodiesel, methyl myristate serves as a critical balancing component. Its kinematic viscosity of 3.30 mm²/s and cetane number of 66.2 allow formulators to boost the ignition quality of the fuel blend without introducing the severe cold filter plugging point (CFPP) penalties associated with heavier C16 and C18 esters [2].
When combined with methyl laurate at specific molar ratios, methyl myristate forms a eutectic mixture with a depressed melting point of 0.21 °C and a high latent heat of fusion (174.3 J/g). This makes it a highly effective, biodegradable additive for concrete pavements to prevent ice accumulation in near-freezing environments [3].
Methyl myristate is procured as a highly processable, non-corrosive precursor for the production of isopropyl myristate (IPM). Its liquid state at warm ambient temperatures makes it vastly easier to pump and process than solid, corrosive free myristic acid for large-scale cosmetic ingredient manufacturing [4].